Lipophilicity (XLogP3) Comparison: Hydroxylated vs. Non-Hydroxylated Spiro[3.3]heptane-1-acetic Acid
The 3-hydroxy substituent dramatically reduces computed lipophilicity. The target compound (CAS 2228295-88-1) has an XLogP3-AA of 0.6, compared to 2.4 for the non-hydroxylated analog 2-{spiro[3.3]heptan-1-yl}acetic acid (CAS 2309457-81-4) [1][2]. This represents a reduction of 1.8 log units, moving the compound from a moderately lipophilic to a more hydrophilic range that favors aqueous solubility and may reduce non-specific protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 |
| Comparator Or Baseline | 2-{Spiro[3.3]heptan-1-yl}acetic acid (CAS 2309457-81-4): XLogP3-AA = 2.4 |
| Quantified Difference | ΔXLogP3 = -1.8 log units (75% reduction) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18/2025.04.14) |
Why This Matters
A lower XLogP3 value predicts improved aqueous solubility and potentially reduced hERG and CYP liabilities, making this compound more suitable for fragment-based lead generation where high solubility is required for screening at elevated concentrations.
- [1] PubChem CID 137964422. 2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid. Computed XLogP3-AA: 0.6. https://pubchem.ncbi.nlm.nih.gov/compound/137964422 View Source
- [2] PubChem CID 138990976. 2-{Spiro[3.3]heptan-1-yl}acetic acid. Computed XLogP3-AA: 2.4. https://pubchem.ncbi.nlm.nih.gov/compound/138990976 View Source
